2-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]-6-methylpyridine
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Overview
Description
2-[(E)-{2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHYLPYRIDINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a hydrazine moiety and a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHYLPYRIDINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with hydrazine hydrate to form the corresponding hydrazine derivative. This intermediate is then reacted with 6-methylpyridine-2-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHYLPYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[(E)-{2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHYLPYRIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHYLPYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- Ethiprole
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile
Uniqueness
2-[(E)-{2-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHYLPYRIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10Cl2F3N3 |
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Molecular Weight |
348.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H10Cl2F3N3/c1-8-3-2-4-10(21-8)7-20-22-13-11(15)5-9(6-12(13)16)14(17,18)19/h2-7,22H,1H3/b20-7+ |
InChI Key |
HUWUPWOWFCUTPG-IFRROFPPSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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